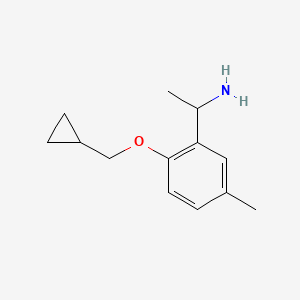
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Übersicht
Beschreibung
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable properties or characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used, as well as the steps of the reaction and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can include information about the compound’s stereochemistry, functional groups, and any notable structural features .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the compound’s physical and chemical characteristics. This can include its melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Post-Harvest Management
1-Methylcyclopropene (1-MCP) is a well-documented inhibitor of ethylene perception, leading to significant research on its effects on fruits and vegetables. It is used both as a tool for investigating ethylene's role in ripening and senescence and as a commercial technology to improve the maintenance of product quality. The commercialization of 1-MCP has seen rapid adoption, particularly in the apple industry, due to its ability to extend shelf-life and maintain product quality by delaying ripening and senescence processes induced by ethylene (C. Watkins, 2006).
Broadening the Understanding of Ethylene's Role
The availability of ethylene-action inhibitors like 1-MCP has allowed for a deeper understanding of ethylene's role in plant physiology. By studying the effects of 1-MCP on a range of fruits, from apples to tomatoes, researchers have been able to illustrate the diverse responses to ethylene inhibition. These studies not only highlight the potential benefits but also the limitations of commercializing 1-MCP-based technology for various fruits and vegetables (S. Blankenship & J. Dole, 2003).
Ethylene and Non-Climacteric Fruit Crops
Interestingly, the application of 1-MCP is not limited to climacteric fruits (those that ripen post-harvest). Studies have found that 1-MCP can also impact non-climacteric fruits, such as grapes and citrus, by inhibiting senescence processes like rachis browning in grapes and leaf senescence in mandarins. This expands the potential use of ethylene inhibitors to a broader range of fruits, offering commercial applications in maintaining quality and extending the shelf-life of non-climacteric fruits as well (Li Li et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(cyclopropylmethoxy)-5-methylphenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-3-6-13(12(7-9)10(2)14)15-8-11-4-5-11/h3,6-7,10-11H,4-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPDRMVAJUSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)

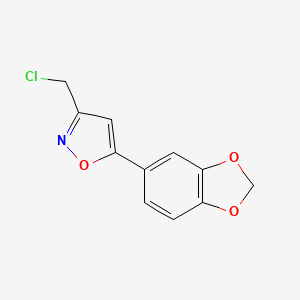
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
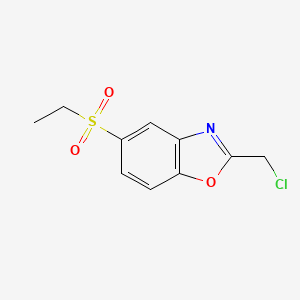
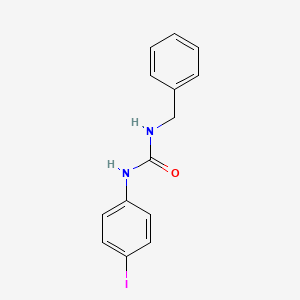
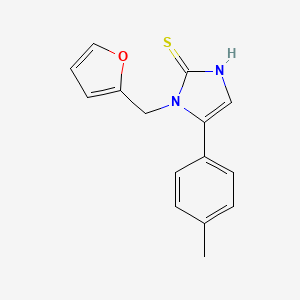
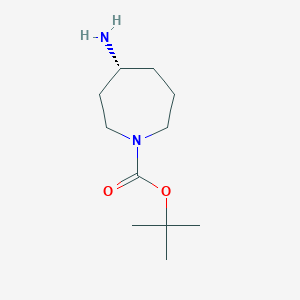
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)


![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)
